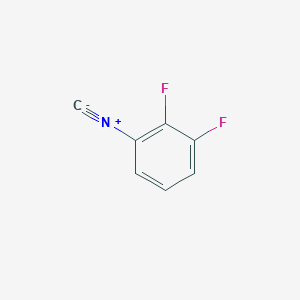
1,2-Difluoro-3-isocyanobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluoro-3-isocyanobenzene is an organic compound with the molecular formula C7H3F2N It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 2 positions, and an isocyanide group is attached at the 3 position
Preparation Methods
The synthesis of 1,2-Difluoro-3-isocyanobenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Isocyanide Introduction: The isocyanide group can be introduced via a reaction with a suitable isocyanide precursor, such as formamide, under dehydrating conditions.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1,2-Difluoro-3-isocyanobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
1,2-Difluoro-3-isocyanobenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,2-Difluoro-3-isocyanobenzene exerts its effects involves interactions with molecular targets through its fluorine and isocyanide groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the isocyanide group can act as a ligand in coordination chemistry . These interactions can influence the compound’s reactivity and its ability to form stable complexes with various substrates.
Comparison with Similar Compounds
1,2-Difluoro-3-isocyanobenzene can be compared with other fluorinated benzene derivatives, such as:
1,3-Difluoro-2-isocyanobenzene: Similar structure but different fluorine positions, leading to different reactivity and applications.
1,2-Difluorobenzene: Lacks the isocyanide group, making it less versatile in certain synthetic applications.
1,4-Difluorobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C7H3F2N |
|---|---|
Molecular Weight |
139.10 g/mol |
IUPAC Name |
1,2-difluoro-3-isocyanobenzene |
InChI |
InChI=1S/C7H3F2N/c1-10-6-4-2-3-5(8)7(6)9/h2-4H |
InChI Key |
ZGRXGZMRVZWOJO-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















